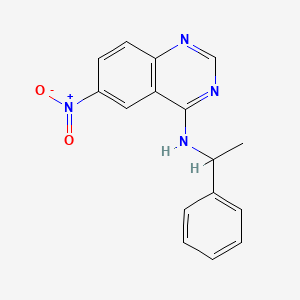
6-Nitro-N-(1-phenylethyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-N-(1-phenylethyl)quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities This particular compound is characterized by the presence of a nitro group at the 6th position and a phenylethylamine moiety at the nitrogen atom of the quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-N-(1-phenylethyl)quinazolin-4-amine typically involves multiple steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized from isatoic anhydride via 2-aminobenzamides as intermediates.
Substitution with Phenylethylamine: The final step involves the substitution of the amine group with 1-phenylethylamine under appropriate conditions, often using a coupling reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-N-(1-phenylethyl)quinazolin-4-amine can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom of the quinazoline ring.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride (SnCl2), hydrogen gas with a palladium catalyst.
Nitrating Agents: Nitric acid, nitrating mixtures.
Coupling Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N’-Dicyclohexylcarbodiimide).
Major Products
Reduction Product: 6-Amino-N-(1-phenylethyl)quinazolin-4-amine.
Substitution Product: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Nitro-N-(1-phenylethyl)quinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to inhibit certain cancer cell lines.
Biological Studies: The compound is used in studies related to its antimicrobial and antifungal activities.
Pharmacology: Research is ongoing to explore its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-Nitro-N-(1-phenylethyl)quinazolin-4-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.
2-(4-Chlorophenyl)-quinazolin-4(3H)-one: Also shows α-glucosidase inhibitory activity.
N-(4-(4-Aminobutoxy)phenyl)-6-nitro-2-(prop-2-yn-1-ylthio)quinazolin-4-amine: Investigated for its antiproliferative activity against cancer cell lines.
Uniqueness
6-Nitro-N-(1-phenylethyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a nitro group and a phenylethylamine moiety differentiates it from other quinazoline derivatives, potentially offering unique therapeutic benefits .
Properties
CAS No. |
676565-79-0 |
|---|---|
Molecular Formula |
C16H14N4O2 |
Molecular Weight |
294.31 g/mol |
IUPAC Name |
6-nitro-N-(1-phenylethyl)quinazolin-4-amine |
InChI |
InChI=1S/C16H14N4O2/c1-11(12-5-3-2-4-6-12)19-16-14-9-13(20(21)22)7-8-15(14)17-10-18-16/h2-11H,1H3,(H,17,18,19) |
InChI Key |
OEYBFUUBHGRGFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-(Cyclohexylethynyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11836685.png)

![6-Chloro-3-(6-chloropyrazin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B11836699.png)

![Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate](/img/structure/B11836705.png)







![N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11836752.png)

